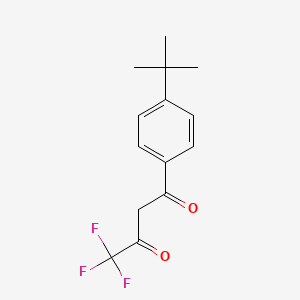
1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a trifluorobutane-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-tert-butylbenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
作用机制
The mechanism of action of 1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: An organic compound with similar structural features but lacking the trifluorobutane-1,3-dione moiety.
4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups attached to a biphenyl structure.
Uniqueness
1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of both the tert-butylphenyl and trifluorobutane-1,3-dione moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
1-(4-(Tert-butyl)phenyl)-4,4,4-trifluorobutane-1,3-dione, also known by its CAS number 94856-12-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15F3O2
- Molecular Weight : 272.26 g/mol
- Structural Characteristics : The compound features a trifluorobutane-1,3-dione core with a tert-butyl substituted phenyl group, which contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been primarily associated with its role as an intermediate in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID). This compound has shown potential in various therapeutic applications due to its ability to inhibit cyclooxygenase (COX) enzymes.
This compound acts as a selective COX-2 inhibitor. The inhibition of COX-2 leads to decreased production of prostaglandins involved in inflammation and pain pathways. This mechanism is crucial for the therapeutic effects observed in related compounds like celecoxib.
Case Studies and Research Findings
Several studies have investigated the biological activity and applications of this compound:
- Synthesis and Evaluation :
- Therapeutic Applications :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
属性
IUPAC Name |
1-(4-tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c1-13(2,3)10-6-4-9(5-7-10)11(18)8-12(19)14(15,16)17/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROAUAWOKMUVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














